molecular formula C25H21BrN6O5 B445580 N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE

N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE

Cat. No.: B445580
M. Wt: 565.4g/mol
InChI Key: HCIFIQSTPPYCDK-NTFVMDSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a bromine atom

Preparation Methods

The synthesis of N1-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the bromine atom. The final step involves the coupling of the pyrazole derivative with the benzamide moiety under controlled conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N1-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE can be compared with other similar compounds, such as:

    N~1~-(3-{1-[(Z)-2-({5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N~1~-(3-{1-[(Z)-2-({5-[(4-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE: Similar structure but with a methyl group instead of bromine.

Properties

Molecular Formula

C25H21BrN6O5

Molecular Weight

565.4g/mol

IUPAC Name

5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(Z)-1-[3-[(4-methylbenzoyl)amino]phenyl]ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C25H21BrN6O5/c1-15-6-8-17(9-7-15)24(33)27-19-5-3-4-18(12-19)16(2)28-29-25(34)22-11-10-20(37-22)13-31-14-21(26)23(30-31)32(35)36/h3-12,14H,13H2,1-2H3,(H,27,33)(H,29,34)/b28-16-

InChI Key

HCIFIQSTPPYCDK-NTFVMDSBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C(=N\NC(=O)C3=CC=C(O3)CN4C=C(C(=N4)[N+](=O)[O-])Br)/C

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC=C(O3)CN4C=C(C(=N4)[N+](=O)[O-])Br)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC=C(O3)CN4C=C(C(=N4)[N+](=O)[O-])Br)C

Origin of Product

United States

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